molecular formula C9H10F3N3O B2664000 (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide CAS No. 325720-96-5

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide

Cat. No.: B2664000
CAS No.: 325720-96-5
M. Wt: 233.194
InChI Key: BOGMWLKAYHXRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acetic acid hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide typically involves the reaction of 3-trifluoromethyl aniline with chloroacetic acid, followed by the introduction of a hydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of 3-trifluoromethyl aniline with chloroacetic acid in the presence of a base to form (3-Trifluoromethyl-phenylamino)-acetic acid.

    Step 2: Conversion of (3-Trifluoromethyl-phenylamino)-acetic acid to its hydrazide derivative using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted phenyl derivatives.

Scientific Research Applications

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Trifluoromethyl-phenylamino)-acetic acid
  • (3-Trifluoromethyl-phenylamino)-propionic acid
  • (3-Trifluoromethyl-phenylamino)-butanoic acid

Uniqueness

(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydrazide group provides a site for further chemical modifications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(16)15-13/h1-4,14H,5,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGMWLKAYHXRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.